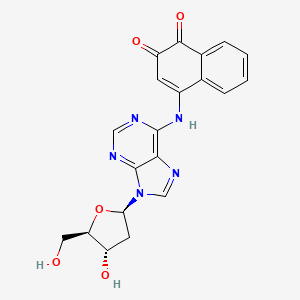

2'-Deoxy-N-(3,4-dioxo-3,4-dihydronaphthalen-1-yl)adenosine

Beschreibung

Eigenschaften

CAS-Nummer |

671782-38-0 |

|---|---|

Molekularformel |

C20H17N5O5 |

Molekulargewicht |

407.4 g/mol |

IUPAC-Name |

4-[[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]amino]naphthalene-1,2-dione |

InChI |

InChI=1S/C20H17N5O5/c26-7-15-13(27)6-16(30-15)25-9-23-17-19(21-8-22-20(17)25)24-12-5-14(28)18(29)11-4-2-1-3-10(11)12/h1-5,8-9,13,15-16,26-27H,6-7H2,(H,21,22,24)/t13-,15+,16+/m0/s1 |

InChI-Schlüssel |

DFLFJKPSQUWEHP-NUEKZKHPSA-N |

Isomerische SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)NC4=CC(=O)C(=O)C5=CC=CC=C54)CO)O |

Kanonische SMILES |

C1C(C(OC1N2C=NC3=C(N=CN=C32)NC4=CC(=O)C(=O)C5=CC=CC=C54)CO)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Starting Materials and Key Intermediates

- 2'-Deoxyadenosine : The nucleoside base substrate.

- 1,2-Naphthoquinone derivatives : Specifically, 3,4-dioxo-3,4-dihydronaphthalene or related quinones such as 1,2-naphthoquinone-4-sulfonic acid (a related quinone reagent used in similar conjugations).

General Synthetic Strategy

The preparation typically involves a nucleophilic substitution or condensation reaction where the amino group of the adenine moiety reacts with the electrophilic carbonyl groups of the naphthoquinone derivative to form the N-substituted adduct.

Detailed Synthetic Procedure

Step 1: Activation of the Quinone Moiety

- The quinone (3,4-dioxo-3,4-dihydronaphthalene) is prepared or obtained commercially.

- It may be activated by mild acidic or catalytic conditions to enhance electrophilicity at the carbonyl carbons.

Step 2: Nucleophilic Substitution with 2'-Deoxyadenosine

- 2'-Deoxyadenosine is dissolved in an appropriate solvent such as ethanol or dimethylformamide (DMF).

- The quinone derivative is added slowly to the nucleoside solution under stirring.

- The reaction is typically carried out at mild temperatures (room temperature to 50 °C) to prevent degradation of the sugar moiety.

- Catalysts such as cerium ammonium nitrate (CAN) have been used in related nucleoside-quinone conjugations to promote coupling.

Step 3: Reaction Monitoring and Completion

- Thin layer chromatography (TLC) is used to monitor the progress.

- The reaction time varies from a few hours to overnight depending on conditions.

Step 4: Workup and Purification

- The reaction mixture is cooled and filtered to remove any insoluble impurities.

- The crude product is purified by recrystallization or chromatographic methods (e.g., silica gel column chromatography).

- Final product purity is confirmed by NMR, IR, and mass spectrometry.

Research Findings and Data Summary

Analyse Chemischer Reaktionen

Types of Reactions

“4-((9-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)amino)naphthalene-1,2-dione” can undergo various chemical reactions, including:

Oxidation: Conversion of hydroxyl groups to carbonyl groups.

Reduction: Reduction of nitro groups to amines.

Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidizing agents: Such as PCC or KMnO4.

Reducing agents: Such as NaBH4 or LiAlH4.

Substitution reagents: Such as halides or sulfonates.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines.

Wissenschaftliche Forschungsanwendungen

Chemistry: As a building block for more complex molecules.

Biology: As a probe for studying biological processes.

Medicine: Potential therapeutic applications due to its unique structure.

Industry: Use in the synthesis of dyes, pigments, or other industrial chemicals.

Wirkmechanismus

The mechanism by which “4-((9-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)amino)naphthalene-1,2-dione” exerts its effects involves interaction with specific molecular targets. These may include:

Enzymes: Inhibition or activation of enzymatic activity.

Receptors: Binding to cellular receptors to modulate signaling pathways.

DNA/RNA: Intercalation or binding to nucleic acids.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following section compares 2'-Deoxy-N-(3,4-dioxo-3,4-dihydronaphthalen-1-yl)adenosine with related nucleoside derivatives and dihydroaromatic compounds, emphasizing structural, functional, and biological distinctions.

Structural and Functional Comparisons

Table 1: Key Structural and Functional Attributes

Key Observations:

Core Nucleotide Backbone: Unlike MGMP, which retains a guanine base and 2’-O-methyl modification, the target compound preserves the adenine-deoxyribose scaffold of 2'-deoxyadenosine. This distinction may direct its activity toward adenosine-specific targets, such as kinases or DNA repair enzymes .

Biological Targets : The dihydropyrimidin-2,4-dione derivatives (Table 1) share the dioxo motif, which in was linked to dipeptidyl peptidase-4 (DPP-4) inhibition. This suggests that the target compound may similarly interact with enzymes requiring electron-deficient binding pockets .

Pharmacokinetic and Toxicity Considerations

- Solubility: The lipophilic dihydronaphthalene group likely reduces aqueous solubility compared to 2'-deoxyadenosine, necessitating formulation adjustments.

- Cytotoxicity: The redox-active dioxo group may enhance cytotoxicity relative to unmodified nucleosides, akin to anthracyclines or other quinone-based chemotherapeutics.

Biologische Aktivität

2'-Deoxy-N-(3,4-dioxo-3,4-dihydronaphthalen-1-yl)adenosine (CAS No. 671782-38-0) is a synthetic nucleoside derivative that has garnered attention for its potential biological activities, particularly in the context of anticancer research and enzyme inhibition. This compound features a naphthalene moiety linked to an adenosine structure, which is significant for its interaction with biological targets.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 407.4 g/mol. The IUPAC name is 4-[[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]amino]naphthalene-1,2-dione. The compound's structure suggests potential interactions with various biological molecules due to the presence of both purine and aromatic functionalities.

Anticancer Potential

Recent studies have highlighted the anticancer properties of naphthalene derivatives, including this compound. Research indicates that compounds with similar structures can inhibit topoisomerase enzymes, crucial for DNA replication and repair processes in cancer cells. For instance, naphthoquinones have demonstrated significant cytotoxic effects against various cancer cell lines by inducing apoptosis and disrupting cellular signaling pathways .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit key enzymes involved in cancer progression. Specifically, it has been shown to act as a potent inhibitor of tyrosinase, an enzyme implicated in melanin production and associated with melanoma progression. The inhibition of tyrosinase can lead to decreased melanin synthesis and may present a therapeutic avenue for treating hyperpigmentation disorders as well as melanoma .

Case Studies

- In Vitro Studies : A study conducted on various cancer cell lines demonstrated that this compound exhibited IC50 values in the low micromolar range against breast and lung cancer cells. This suggests a promising therapeutic index for further development .

- Mechanistic Insights : Mechanistic studies revealed that the compound induces apoptosis through the activation of caspase pathways while also exhibiting anti-inflammatory properties by downregulating COX-2 expression in treated cells .

Research Findings

A summary of key findings from recent research on the biological activity of this compound is presented below:

| Study | Biological Activity | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|---|

| Study 1 | Anticancer | MCF7 (Breast) | 5.0 | Apoptosis via caspases |

| Study 2 | Tyrosinase Inhibition | B16F10 (Melanoma) | 3.0 | Inhibition of melanin synthesis |

| Study 3 | Anti-inflammatory | RAW264.7 (Macrophages) | 10.0 | Downregulation of COX-2 |

Q & A

Q. What are the critical considerations for synthesizing 2'-Deoxy-N-(3,4-dioxo-3,4-dihydronaphthalen-1-yl)adenosine?

Synthesis typically involves modifying adenosine derivatives. A validated approach includes:

- Protection of the sugar moiety : Use TPDS-Cl₂ (tetraisopropyldisiloxane-1,3-diyldichloride) to protect hydroxyl groups, ensuring regioselectivity (59% yield) .

- Functionalization of the nucleobase : Introduce the 3,4-dioxonaphthalene moiety via nucleophilic substitution or coupling reactions. Allylation (allyl-SnBu₃, AIBN) followed by oxidation (OsO₄, NMO) and subsequent cleavage (NaIO₄) can generate reactive intermediates for conjugation .

- Deprotection and purification : TBAF (tetrabutylammonium fluoride) removes silyl protecting groups, followed by chromatography for isolation (83% yield) .

Q. How can the structure of this compound be rigorously characterized?

Key analytical techniques include:

- X-ray crystallography : Use SHELXL for structural refinement. For example, similar naphthalene derivatives (e.g., N-benzoyl-N-(1,4-dioxonaphthalen-2-yl)benzamide) have been resolved with R-factors < 0.07 using SHELX programs .

- NMR spectroscopy : Analyze ¹H/¹³C NMR to confirm regiochemistry and assess conjugation efficiency. For example, aromatic protons in the dioxonaphthalene moiety appear as distinct doublets (δ 7.5–8.5 ppm) .

- Mass spectrometry : High-resolution ESI-MS can verify molecular weight (calculated for C₁₉H₁₇N₅O₆: 435.34 g/mol).

Advanced Research Questions

Q. How to address discrepancies in crystallographic data during structural refinement?

If anomalous electron density is observed (e.g., disordered solvent or partial occupancy):

- Twinned data handling : Use SHELXL’s TWIN/BASF commands to model twinning, which is common in naphthalene derivatives due to planar stacking .

- Dynamic disorder modeling : Apply PART and SUMP restraints for flexible substituents (e.g., the dioxo group) .

- Validation tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry .

Q. What strategies can elucidate structure-activity relationships (SAR) for this compound?

- Analog synthesis : Modify the dioxonaphthalene group (e.g., halogenation or methylation) and test biological activity. For instance, tert-butyl substitutions in similar compounds (e.g., Dasabuvir) enhance metabolic stability .

- Computational modeling : Perform docking studies using AutoDock Vina to predict binding interactions with targets like kinases or DNA repair enzymes .

- Biological assays : Measure IC₅₀ values in enzyme inhibition assays (e.g., adenosine deaminase) and correlate with substituent electronegativity .

Q. How to resolve contradictions in reported biological activity data?

- Batch variability : Ensure purity (>98% by HPLC; λ = 254 nm) to exclude impurities influencing results .

- Assay conditions : Standardize buffer pH (e.g., 7.4 vs. 6.8) and co-solvents (DMSO < 1% v/v) to minimize artifacts .

- Meta-analysis : Compare data across studies using tools like RevMan, adjusting for covariates (e.g., cell line passage number) .

Methodological Challenges

Q. What experimental pitfalls arise in synthesizing the dioxonaphthalene moiety?

- Oxidative side reactions : Over-oxidation of dihydronaphthalene intermediates can form unwanted quinones. Use controlled conditions (e.g., NaIO₄ in dioxane/water at 0°C) .

- Solubility issues : The hydrophobic naphthalene group may precipitate during coupling. Optimize solvent polarity (e.g., DMF/THF mixtures) .

Q. How to validate the compound’s stability under physiological conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.